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Compound of Interest

Compound Name:
Ethyl 5-methylisoxazole-3-

carboxylate

Cat. No.: B1293933 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 5-
methylisoxazole-3-carboxylate (C₇H₉NO₃, CAS Number: 3209-72-1). Due to the limited

availability of experimentally derived spectra in public databases, this guide presents a

combination of predicted data, analysis of characteristic functional groups, and general

experimental protocols for acquiring such data. This information is intended to serve as a

valuable resource for the identification, characterization, and quality control of this compound in

research and development settings.

Chemical Structure and Properties
IUPAC Name: Ethyl 5-methyl-1,2-oxazole-3-carboxylate

Molecular Formula: C₇H₉NO₃

Molecular Weight: 155.15 g/mol

Appearance: White to off-white solid

Melting Point: 27-31 °C
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Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by

providing information about the chemical environment of individual atoms. Below are the

predicted ¹H and ¹³C NMR spectral data for Ethyl 5-methylisoxazole-3-carboxylate.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~1.40 Triplet 3H -O-CH₂-CH₃

~2.50 Singlet 3H Isoxazole-CH₃

~4.40 Quartet 2H -O-CH₂-CH₃

~6.50 Singlet 1H Isoxazole-CH

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

~12.0 Isoxazole-CH₃

~14.0 -O-CH₂-CH₃

~62.0 -O-CH₂-CH₃

~102.0 Isoxazole-C4

~158.0 Isoxazole-C3

~160.0 C=O (Ester)

~170.0 Isoxazole-C5

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

~2980 Medium-Strong C-H stretch (aliphatic)

~1730 Strong C=O stretch (ester)

~1610 Medium C=N stretch (isoxazole ring)

~1450 Medium C-H bend (aliphatic)

~1250 Strong C-O stretch (ester)

~1100 Medium N-O stretch (isoxazole ring)

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data

m/z Interpretation

155 [M]⁺ (Molecular ion)

126 [M - C₂H₅]⁺

110 [M - OCH₂CH₃]⁺

82 [M - COOC₂H₅]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Instrument-specific parameters may require optimization.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 5-methylisoxazole-3-
carboxylate in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm probe.

¹H NMR Acquisition:

Acquire the spectrum at room temperature.

Use a standard pulse sequence (e.g., zg30).

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

Apply a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64

scans).

¹³C NMR Acquisition:

Acquire the spectrum at room temperature.

Use a proton-decoupled pulse sequence (e.g., zgpg30).

Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to

the lower natural abundance of ¹³C.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the spectra to the

residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: As the compound is a low-melting solid, it can be analyzed as a thin

film. Gently melt a small amount of the sample between two potassium bromide (KBr) or
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sodium chloride (NaCl) plates. Alternatively, dissolve the sample in a volatile solvent (e.g.,

dichloromethane), deposit a drop onto a KBr plate, and allow the solvent to evaporate.

Instrumentation: Use an FTIR spectrometer equipped with a deuterated triglycine sulfate

(DTGS) or mercury cadmium telluride (MCT) detector.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the prepared sample in the spectrometer's sample holder.

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to produce the final absorbance or transmittance

spectrum.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in

a suitable solvent such as methanol or acetonitrile.

Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as

electrospray ionization (ESI) or electron ionization (EI).

Data Acquisition:

ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the mass

spectrum in positive ion mode over a suitable m/z range (e.g., 50-300).

EI-MS: Introduce the sample via a direct insertion probe or through a gas chromatograph

(GC-MS). Acquire the spectrum with a standard electron energy of 70 eV.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

characteristic fragment ions.
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Workflow and Logical Relationships
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical

relationships between the different spectroscopic techniques in structure elucidation.
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A general workflow for the spectroscopic analysis of a chemical compound.
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Spectroscopic Techniques Derived Information
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Logical relationships between spectroscopic techniques and derived structural information.

To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 5-methylisoxazole-3-
carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1293933#spectroscopic-data-of-ethyl-5-
methylisoxazole-3-carboxylate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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